molecular formula C17H16BrN3 B11562162 N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine

N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B11562162
M. Wt: 342.2 g/mol
InChI Key: TUVSNKXBKXZVOD-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine is an organic compound that features a bromobenzyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine typically involves the bromination of a benzyl group followed by the formation of the imidazole ring. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of the benzyl group . The reaction conditions often include a solvent such as methylene chloride and a catalyst like sodium iodide to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the imidazole ring can interact with biological molecules through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-methyl-5-phenyl-1H-imidazol-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    4-bromobenzylamine: Contains a bromobenzyl group but lacks the imidazole ring, leading to different chemical properties.

    1-methyl-5-phenyl-1H-imidazol-2-amine:

Uniqueness

N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine is unique due to the presence of both the bromobenzyl group and the imidazole ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C17H16BrN3

Molecular Weight

342.2 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methyl-5-phenylimidazol-2-amine

InChI

InChI=1S/C17H16BrN3/c1-21-16(14-5-3-2-4-6-14)12-20-17(21)19-11-13-7-9-15(18)10-8-13/h2-10,12H,11H2,1H3,(H,19,20)

InChI Key

TUVSNKXBKXZVOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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